Cas no 890600-19-8 (N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)
N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide
- Z30979004
- N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- VU0606132-1
- N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide
- AP-124/43383601
- AKOS002266343
- N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- 890600-19-8
- F3230-0134
- 1-Piperazineacetamide, N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-
-
- Inchi: 1S/C19H21ClFN3O/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
- InChI Key: XRRIRIVFJAXBAY-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC(Cl)=CC=C2C)=O)CCN(C2=CC=C(F)C=C2)CC1
Computed Properties
- Exact Mass: 361.1357182g/mol
- Monoisotopic Mass: 361.1357182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 35.6Ų
Experimental Properties
- Density: 1.275±0.06 g/cm3(Predicted)
- Boiling Point: 533.5±50.0 °C(Predicted)
- pka: 13.94±0.70(Predicted)
N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3230-0134-2μmol |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-5μmol |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-10μmol |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-20μmol |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-1mg |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-2mg |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-3mg |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-4mg |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-5mg |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3230-0134-10mg |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
890600-19-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide
Research Brief on N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide (CAS: 890600-19-8)
N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide (CAS: 890600-19-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have focused on its potential pharmacological properties, particularly its interactions with neurotransmitter receptors and its implications for therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, biological activity, and potential clinical relevance.
The compound features a piperazine core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 5-chloro-2-methylphenyl ring. This structural configuration suggests potential affinity for serotonin and dopamine receptors, making it a candidate for neurological and psychiatric drug development. Recent in vitro studies have demonstrated its binding affinity for 5-HT1A and D2 receptors, with IC50 values in the nanomolar range, indicating strong receptor modulation potential.
In vivo studies conducted in rodent models have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results indicate good oral bioavailability and blood-brain barrier penetration, critical factors for central nervous system (CNS)-targeted therapeutics. However, challenges such as metabolic stability and potential off-target effects require further investigation to optimize its drug-like properties.
Recent patent filings and preclinical reports suggest that derivatives of N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide are being explored for their potential in treating anxiety, depression, and schizophrenia. The compound's ability to modulate dopaminergic and serotonergic pathways without significant side effects positions it as a promising lead for next-generation psychotropic medications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
Future research directions include structural optimization to enhance selectivity and reduce potential toxicity, as well as comprehensive safety profiling. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the development of this compound and its analogs. Given its unique pharmacological profile, N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation.
890600-19-8 (N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)